molecular formula C38H55N3O6S B12716665 8-Azaspiro(4.5)decane-7,9-dione, 8,8'-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- CAS No. 153804-34-3

8-Azaspiro(4.5)decane-7,9-dione, 8,8'-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis-

Cat. No.: B12716665
CAS No.: 153804-34-3
M. Wt: 681.9 g/mol
InChI Key: FBDSOPYSQMNGTO-UHFFFAOYSA-N
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Description

8-Azaspiro(45)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaspiro(4.5)decane-7,9-dione, 8,8’-(((3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-hydroxypropyl)imino)di-4,1-butanediyl)bis- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

153804-34-3

Molecular Formula

C38H55N3O6S

Molecular Weight

681.9 g/mol

IUPAC Name

8-[4-[[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]amino]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C38H55N3O6S/c42-30(28-47-31-13-9-11-29-12-10-22-48-36(29)31)27-39(18-5-7-20-40-32(43)23-37(24-33(40)44)14-1-2-15-37)19-6-8-21-41-34(45)25-38(26-35(41)46)16-3-4-17-38/h9,11,13,30,42H,1-8,10,12,14-28H2

InChI Key

FBDSOPYSQMNGTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN(CCCCN3C(=O)CC4(CCCC4)CC3=O)CC(COC5=CC=CC6=C5SCCC6)O

Origin of Product

United States

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